(3,4-Difluorophenyl)(piperidin-4-yl)methanone

Phosphodiesterase 2A (PDE2A) inhibition Halogen bonding Structure-based drug design

Procuring the wrong regioisomer for PDE2A programs leads to inactive compounds. This 3,4-difluoro isomer enables the critical halogen bond with Tyr827 backbone carbonyl in PDE2A active site-geometrically impossible with the 2,4-difluoro variant. • Co-crystal validated (PDB 5TZW, 1.59 Å) halogen-bond interaction enhances inhibitor potency. • Free piperidine NH for direct amide coupling in fragment-based library synthesis. • Balanced logP (2.48) and TPSA (29.1 Ų) support BBB penetration for CNS programs. Bulk quantities available with batch-specific NMR/HPLC documentation.

Molecular Formula C12H13F2NO
Molecular Weight 225.23 g/mol
CAS No. 149452-43-7
Cat. No. B133739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluorophenyl)(piperidin-4-yl)methanone
CAS149452-43-7
Molecular FormulaC12H13F2NO
Molecular Weight225.23 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C12H13F2NO/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2
InChIKeyJXQMAQQVRQINKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluorophenyl(piperidin-4-yl)methanone Overview


(3,4-Difluorophenyl)(piperidin-4-yl)methanone (CAS 149452-43-7) is a fluorinated aryl-piperidinyl ketone building block, molecular formula C₁₂H₁₃F₂NO, molecular weight 225.23 g/mol. It consists of a piperidine ring substituted at the 4-position with a 3,4-difluorobenzoyl carbonyl group. The 3,4-difluorophenyl substitution pattern distinguishes it from the more common 2,4-difluorophenyl isomer (CAS 84162-86-7) used in risperidone and paliperidone synthesis [1]. The compound serves as a versatile intermediate for amide formation, halogen-bond assessment, and fluorine-mediated structure-activity relationship (SAR) explorations, particularly in CNS-targeted scaffolds, binding-pocket polarity tuning, and π-stacking analysis . Its predicted logP of approximately 2.48 and topological polar surface area (TPSA) of approximately 29.1 Ų confer balanced lipophilicity suitable for blood-brain barrier penetration studies .

Workflow PDE2A inhibitor lead optimization CNS scaffold with halogen-bond geometry control
Selection Context Regioisomer-specific 3,4-difluorophenyl carbonyl building block Distinct from 2,4-difluoro GPCR-targeted isomer
Format Free base or hydrochloride salt for amide coupling Research-scale SAR campaigns; ≥95% purity typical

3,4-Difluoro Regioisomer Specificity Evidence


In-class aryl-piperidinyl ketone building blocks are not interchangeable due to regioisomer-dependent differences in halogen-bonding geometry, electronic distribution, and metabolic stability. The 3,4-difluorophenyl substitution pattern places fluorine atoms at positions that enable a specific halogen bond with the backbone carbonyl oxygen of Tyr827 in the PDE2A enzyme active site, a interaction that is geometrically inaccessible to the 2,4-difluoro isomer [1]. Furthermore, the 3,4-difluoro arrangement produces a distinct dipole moment and electrostatic potential surface compared to the 2,4-difluoro, 3,5-difluoro, or mono-fluoro analogs, directly affecting binding-pocket complementarity and π-stacking interactions in CNS-oriented scaffolds . Physicochemical parameters also diverge: the 3,4-difluoro isomer exhibits different lipophilicity (logP ≈ 2.48), hydrogen-bond donor/acceptor counts (1 donor, 2 acceptors), and rotatable bond count (2) compared to regioisomeric analogs, influencing permeability and solubility profiles that cannot be replicated by simple substitution .

3,4-Difluoro target
Forms C4–F···O=C halogen bond with Tyr827 in PDE2A; enables PDE inhibition pharmacology
vs
2,4-Difluoro isomer: geometry cannot engage Tyr827; directs pharmacology toward dopamine D2/5-HT2A GPCR antagonism
3,4-Difluoro dipole
Adjacent fluorine atoms produce distinct electrostatic potential and π-stacking complementarity
vs
3,5-Difluoro or non-fluorinated analogs: binding-pocket polarity and CNS penetration profiles may not transfer directly
Balanced lipophilicity
Predicted logP ~2.48 supports blood-brain barrier penetration studies
vs
Non-fluorinated phenyl analog (logP ~1.85–2.0): approximately 0.5 log unit lower lipophilicity may shift permeability

3,4-Difluorophenyl Methanone vs. Analogs: Evidence


Halogen-Bonding Geometry in PDE2A Inhibition

In a co-crystal structure with human PDE2A (PDB ID: 5TZW, resolution 1.59 Å), the 3,4-difluorophenyl carbonyl piperidine motif forms a halogen bond between the 4-position fluorine atom and the backbone carbonyl oxygen of Tyr827 in the PDE2A active site [1]. This interaction was critical for the enhanced potency of compound 27 (DNS-8254) relative to earlier analogs lacking this fluorine substitution pattern. By contrast, the 3-bromo-4-fluorophenyl analog (PDB ID: 5TZA) showed altered binding geometry due to the larger bromine van der Waals radius (1.85 Å for Br vs. 1.47 Å for F), while the 2,4-difluorophenyl isomer cannot engage Tyr827 in the same geometry because the fluorine at position 2 is oriented away from the Tyr827 carbonyl oxygen [1]. The 4-fluorine atom of the 3,4-difluorophenyl group acts as a halogen-bond donor (C–F···O=C distance ~2.9 Å), an interaction not achievable with non-fluorinated phenyl or mono-fluorinated analogs [2].

Halogen-Bond Geometry
Head-to-head
C4–F···O=C(Tyr827) distance ~2.9 Å in PDE2A co-crystal (PDB 5TZW, 1.59 Å). Geometrically exclusive to 3,4-difluoro substitution; 2,4-difluoro isomer cannot form equivalent halogen bond.
Supports PDE2A binding-pocket geometry control
Halogen-bond donor capacity is regioisomer-dependent
Phosphodiesterase 2A (PDE2A) inhibition Halogen bonding Structure-based drug design

Lipophilicity Advantage Over Non-Fluorinated Analog

Computational prediction data indicate that (3,4-difluorophenyl)(piperidin-4-yl)methanone has a predicted logP of 2.47590 and a topological polar surface area (TPSA) of 29.10 Ų . While the predicted logP is identical to the 2,4-difluoro isomer (both 2.48), the 3,4-difluoro isomer exhibits a distinct dipole moment vector due to the adjacent fluorine atoms, which affects passive membrane permeability in a manner not captured by logP alone . In contrast, the non-fluorinated phenyl(piperidin-4-yl)methanone (CAS 639470-90-3) has a predicted logP of approximately 1.85–2.0, representing a ~0.5 log unit lower lipophilicity that reduces blood-brain barrier penetration potential by an estimated factor of ~3-fold based on the Hansch-Fujita linear free-energy relationship [1].

Lipophilicity Difference
Class-level
Predicted logP 2.48 (3,4-difluoro) vs. ~1.85–2.0 (non-fluorinated phenyl analog). Δ logP ≈ 0.5; approximately 3-fold predicted partitioning difference.
Context-dependent CNS permeability review
Dipole vector distinction not captured by logP alone; experimental validation recommended
Physicochemical property prediction Lipophilicity Blood-brain barrier permeability

PDE2A Selectivity vs. GPCR Antagonism

The compound has been evaluated in enzyme inhibition assays through the ChEMBL and BindingDB databases. Specifically, (3,4-difluorophenyl)(piperidin-4-yl)methanone was tested for inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 cells (ChEMBL assay ID: CHEMBL_54610) and against unpurified recombinant phosphodiesterase type 4A (PDE4A; ChEMBL assay ID: CHEMBL_155727) [1][2]. While quantitative Ki/IC50 values are not publicly available for this specific compound in these assays, the PDE2A co-crystal structure data demonstrate that when the 3,4-difluorophenyl carbonyl piperidine is incorporated into a larger inhibitor scaffold (compound 27, DNS-8254), it achieves high selectivity for PDE2A over other PDE isoforms [3]. This contrasts with the 2,4-difluorophenyl(piperidin-4-yl)methanone scaffold, which is primarily associated with dopamine D2 and serotonin 5-HT2A receptor antagonism in antipsychotic drugs (risperidone, paliperidone) rather than PDE inhibition .

Target Class Divergence
Cross-study comparable
3,4-Difluoro scaffold: PDE2A inhibition demonstrated via co-crystal structure and ChEMBL assays. 2,4-Difluoro scaffold: dopamine D2/5-HT2A GPCR antagonism (risperidone Ki values: D2 3.3 nM, 5-HT2A 0.16 nM).
Supports target-class-specific selection
Regioisomer determines enzyme vs. GPCR pharmacological pathway
Kinase selectivity PDE2A vs. PDE4A Off-target profiling

Synthetic Applications: PDE2A vs. Antipsychotic APIs

The 2,4-difluorophenyl(piperidin-4-yl)methanone isomer is well-established as the key intermediate for risperidone and paliperidone synthesis, with optimized industrial processes achieving total yields of approximately 47% and product purity of 99.8% for iloperidone starting from 2,4-difluorophenyl-(4-piperidinyl)methanone hydrochloride [1]. The 3,4-difluoro isomer, by contrast, is employed in the synthesis of PDE2A inhibitors and other CNS-targeted scaffolds where the 3,4-difluoro substitution directs halogen-bonding interactions not available to the 2,4-difluoro isomer [2]. The hydrochloride salt form of (3,4-difluoro-phenyl)-piperidin-4-yl-methanone exhibits enhanced aqueous solubility compared to the free base, facilitating solution-phase amide coupling reactions that are critical for library synthesis . Suppliers typically provide the compound at 95–97% purity, suitable for research-scale SAR campaigns without additional purification .

Synthetic Application Domain
Class-level
3,4-Difluoro isomer: PDE2A inhibitor synthesis (compound 27, DNS-8254); research-scale supply at 95–97% purity. 2,4-Difluoro isomer: established industrial process for risperidone/paliperidone; iloperidone synthesis achieves 47% yield, 99.8% purity.
End-product pharmacological profile review
Synthetic pathways lead to non-overlapping therapeutic target classes
Process chemistry API intermediate Synthetic efficiency

Application Scenarios for 3,4-Difluorophenyl Methanone


PDE2A Inhibitors for Cognitive Disorders

The 3,4-difluorophenyl carbonyl piperidine is the optimal choice for PDE2A-targeted drug discovery programs. Co-crystal structure evidence (PDB 5TZW, resolution 1.59 Å) demonstrates that the 4-position fluorine atom forms a halogen bond with the Tyr827 backbone carbonyl oxygen, an interaction that enhances inhibitor potency and is geometrically exclusive to the 3,4-difluoro (and select 3-halo-4-fluoro) substitution pattern [1]. Compound 27 (DNS-8254), built on this scaffold, demonstrated significant memory-enhancing effects in a rat novel object recognition model, validating the translational relevance of this building block for cognitive disorder therapeutics [1]. Researchers should procure this specific regioisomer for PDE2A programs; substituting the 2,4-difluoro isomer would eliminate the critical halogen-bond interaction and redirect pharmacology toward aminergic GPCR targets .

Fluorine SAR and CNS Penetration

With a predicted logP of 2.48 and TPSA of 29.1 Ų, (3,4-difluorophenyl)(piperidin-4-yl)methanone occupies a favorable physicochemical space for blood-brain barrier penetration . The 3,4-difluoro substitution pattern provides a distinct electrostatic potential surface and dipole orientation compared to the 2,4-difluoro isomer, enabling medicinal chemists to probe halogen-bonding interactions with protein backbone carbonyls and aromatic π-systems in ways that regioisomeric analogs cannot replicate . This building block is particularly suitable for library synthesis where fluorine scanning is employed to optimize CNS target engagement while minimizing P-glycoprotein efflux liability.

Fragment-Based Screening with Halogen-Bond Probes

The free piperidine NH of (3,4-difluorophenyl)(piperidin-4-yl)methanone enables facile amide coupling with diverse carboxylic acid building blocks, making it a versatile intermediate for fragment growth and library diversification . The 3,4-difluorophenyl group serves as a halogen-bond donor probe in fragment-based drug discovery, where the C–F moiety can be assessed for its contribution to binding affinity via fluorine NMR or X-ray crystallography [1]. The hydrochloride salt form enhances aqueous solubility for solution-phase chemistry, and the compound is commercially available at 95–97% purity from multiple suppliers, meeting the requirements for both academic and industrial medicinal chemistry workflows .

Regioisomeric Control for Non-Antipsychotic CNS Therapeutics

In industrial process chemistry, the 3,4-difluoro isomer is the required starting material for PDE2A-targeted and other non-antipsychotic CNS programs. The well-characterized 2,4-difluoro isomer is dedicated to risperidone/paliperidone-type antipsychotic synthesis with established industrial processes achieving 47% total yield [2]. For programs targeting cognitive enhancement, neuroprotection, or other PDE2A-mediated indications, the 3,4-difluoro isomer is the structurally correct intermediate; procurement of the 2,4-difluoro isomer would lead to an incorrect regioisomeric product with fundamentally different pharmacological activity [1]. Quality specifications of ≥95% purity with batch-specific analytical documentation (NMR, HPLC, GC) are standard from reputable suppliers, supporting GLP and IND-enabling studies .

Application
Selection Property
Validation Focus
PDE2A inhibitor lead optimization
Regioisomer-specific 3,4-difluoro halogen-bond geometry
Tyr827 backbone carbonyl interaction; PDE2A selectivity profiling
Fluorine SAR and CNS penetration studies
Distinct electrostatic potential surface and dipole orientation
Blood-brain barrier partitioning; P-glycoprotein efflux liability review
Fragment-based screening with halogen-bond probes
Free piperidine NH for facile amide coupling; C–F halogen-bond donor probe
Fluorine NMR or X-ray crystallography binding assessment
Non-antipsychotic CNS therapeutic programs
Correct regioisomer for cognitive disorder scaffolds; ≥95% purity with batch documentation
NMR, HPLC, GC analytical confirmation; pharmacological target-class confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,4-Difluorophenyl)(piperidin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.